molecular formula C18H28O2 B13447075 19-Norandrosterone (d5 major)

19-Norandrosterone (d5 major)

Katalognummer: B13447075
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: UOUIARGWRPHDBX-JJCSEUSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19-Norandrosterone (d5 major), with the IUPAC name (3α,5α)-3-Hydroxyestran-17-one-2,2,3,4,4-d5, is a pentadeuterated analog of endogenous 19-Norandrosterone (19-NA) . Its primary application is as a critical internal standard in mass spectrometric doping analysis, particularly for the accurate detection and quantification of anabolic steroids in biological samples like urine . The compound is synthesized to provide identical chemical behavior to its non-deuterated counterpart during sample preparation and gas chromatography (GC), while exhibiting a distinct mass shift in mass spectrometry (MS) due to its five deuterium atoms . This allows for highly precise and reliable quantification, which is essential for distinguishing between endogenous and exogenous sources of 19-norandrosterone, a key metabolite of banned anabolic steroids like nandrolone . The use of this deuterated internal standard corrects for analyte loss during sample workup and instrumental variability, making it indispensable for meeting the strict requirements of anti-doping laboratories, such as those set by the World Anti-Doping Agency (WADA) . Furthermore, its application helps clarify complex analytical scenarios, such as the in-situ formation of 19-norsteroids from endogenous precursors in stored urine samples . This product is for research use only (RUO) and is strictly not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C18H28O2

Molekulargewicht

281.4 g/mol

IUPAC-Name

(3R,5S,8R,9R,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1/i3D2,10D2,12D

InChI-Schlüssel

UOUIARGWRPHDBX-JJCSEUSUSA-N

Isomerische SMILES

[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)([2H])[2H])O

Kanonische SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrosterone (d5 major) typically involves the deuteration of 19-Norandrosterone. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of 19-Norandrosterone (d5 major) involves large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. Quality control measures, including the use of certified reference materials, are employed to verify the isotopic purity and concentration of the final product .

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

19-Norandrosterone (19-NA) originates primarily from the metabolism of 19-nortestosterone (nandrolone) and related prohormones. Key reactions include:

  • Phase I Metabolism :

    • 5α/5β-reduction : Converts 19-nortestosterone to 19-norandrosterone (5α-reduced) and 19-noretiocholanolone (5β-reduced) .

    • Hydroxysteroid dehydrogenase activity : Governs the 3α/3β-hydroxyl configuration of metabolites .

  • Phase II Conjugation :

    • Glucuronidation : Predominant for 3α-hydroxylated metabolites (e.g., 19-NA and 19-noretiocholanolone) .

    • Sulfation : Favored for 3β-hydroxylated metabolites like 19-norepiandrosterone .

Deuterated 19-NA (d5) analogs, such as 19-Norandrosterone (d5 major), are used to trace these metabolic pathways and validate detection methods .

In Situ Demethylation and Stability

19-NA can form ex vivo through non-enzymatic or microbial-driven demethylation of endogenous steroids in urine:

  • Mechanism :

    • 19-Demethylation of androsterone/etiocholanolone : Occurs in stored urine samples, particularly under warm, concentrated, or microbially active conditions .

    • Temperature dependence : Conversion rates increase 2.7–3.6× at 37°C compared to room temperature .

    • Microbial involvement : Fungal CYP51 (14α-demethylase) was hypothesized but not confirmed as a direct catalyst .

Table 1: Factors Influencing 19-NA Formation in Urine

FactorEffect on 19-NA FormationSource
High urine concentration↑ Turbidity → ↑ Demethylation
Elevated temperature↑ Reaction kinetics (2.7–3.6×)
Microbial contaminationMixed results; partial stabilization with EDTA

Analytical Detection and Quantification

Deuterated 19-NA (d5) is pivotal in distinguishing endogenous vs. exogenous sources:

  • GC-MS/LC-MS/MS workflows :

    • Derivatization : Trimethylsilylation enhances volatility for GC-MS .

    • Isotope ratio mass spectrometry (IRMS) : Confirms exogenous origin via δ¹³C values .

  • Key findings :

    • Sulfate vs. glucuronide ratios : Higher 19-NA sulfate levels post-nandrolone administration may indicate doping .

    • Detection thresholds : >2 ng/mL of 19-NA glucuronide constitutes an adverse finding .

Table 2: Detection Methods for 19-NA (d5) and Metabolites

MethodTarget AnalytesLimit of Detection (LOD)Source
GC-MS19-NA glucuronide0.1 ng/mL
LC-MS/MS19-NA sulfate, glucuronide<10 ng/mL
IRMSδ¹³C of 19-NA±0.3‰

Synthetic and Stability Considerations

  • Deuterium labeling : The d5 variant (C18H23D5O2) incorporates five deuterium atoms at key positions to minimize metabolic interference .

  • Stability challenges :

    • Storage conditions : Requires -20°C to prevent degradation .

    • Microbial activity : Partial stabilization achieved with EDTA .

Wirkmechanismus

19-Norandrosterone (d5 major) exerts its effects through its interaction with androgen receptors. It binds to these receptors with high selectivity, leading to the activation of androgen receptor-dependent gene expression. This process involves the translocation of the receptor-ligand complex into the nucleus, where it binds to specific DNA sequences to regulate transcription . The compound is also metabolized to 19-nortestosterone, which further contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Metabolic Pathways and Excretion Profiles

Compound Primary Metabolites Conjugation Type Key Enzymes
19-Norandrosterone 19-NA glucuronide Glucuronide (exogenous); Sulfate (endogenous) UGT2B7, UGT2B15
Testosterone Androsterone, Etiocholanolone Glucuronide, Sulfate UGT2B17, UGT2B15
Boldenone 17α-Boldenone glucuronide Glucuronide UGT2B7
19-Nor-5-androsten-3,17-dione 19-NA, 19-Noretiocholanolone Glucuronide N/A
  • Key Insight : 19-NA’s glucuronidation is primarily mediated by UGT2B7 and UGT2B15, with genetic polymorphisms (e.g., UGT2B15 D85Y) influencing inter-individual excretion rates . This contrasts with testosterone, which relies more on UGT2B17.
  • Endogenous Confounders: Unlike boldenone, 19-NA can originate from dietary sources (e.g., boar offal), necessitating GC-IRMS to confirm doping .

Detection Challenges and Methodologies

  • Low Concentrations : 19-NA is detectable at trace levels (e.g., 4.1 ng/mL in CAS 2014/A/3472 ), requiring advanced clean-up methods like 2D/3D HPLC-FC (46-minute runtime) .
  • Derivatization : Dansylhydrazine derivatization enhances 19-NA’s ionization efficiency by ~100-fold in LC-MS, unlike underivatized methasterone .
  • Isomer Separation: Ion mobility spectrometry (IMS) distinguishes 19-NA glucuronide from matrix interferences and isomers (e.g., 19-norretiocholanolone glucuronide) .

Pharmacological Interactions

Finasteride, a 5α-reductase inhibitor, suppresses 19-NA excretion by inhibiting its formation from precursors like 19-norandrostenedione.

Prevalence in Doping Cases

19-NA is the most detected pseudo-endogenous AAS, accounting for 47% of cases in males and females (2022 data) . Comparatively, boldenone and testosterone metabolites are less prevalent (30% and 24%, respectively) .

Structural and Functional Comparisons

  • 19-Norvs.
  • Boldenone vs. 19-NA: Boldenone’s 1,4-diene structure enhances anabolic potency but shortens its detection window (48 hours vs. 19-NA’s 9-month detectability post-dose) .

Data Tables

Table 1: Detection Thresholds and Techniques

Compound Threshold Key Analytical Method Reference
19-Norandrosterone 2 ng/mL GC-IRMS, LC-MS/MS
Testosterone 4 ng/mL GC-MS, Isotope Ratio Analysis
Boldenone 0.5 ng/mL LC-IMS-MS

Table 2: Metabolic Half-Lives and Excretion

Compound Detection Window Primary Excretion Route
19-Norandrosterone Up to 9 months Urinary glucuronide
19-Nor-5-androsten-3,17-dione 7–14 days Urinary sulfates
Boldenone 2–4 days Urinary glucuronide

Q & A

Q. Methodological Note :

  • Sample Preparation : Hydrolyze urine (≥25 mL) with β-glucuronidase, extract metabolites using n-pentane, and purify via liquid chromatography to reduce matrix interference .
  • Quantification : Use androsterone (A) and pregnanediol (PD) as endogenous reference compounds (ERCs) for isotopic normalization .

How do dietary factors like boar meat consumption confound 19-NA detection, and what thresholds mitigate false positives?

Basic Research Focus
Consuming 200–400 g of wild boar offal can result in urinary 19-NA concentrations up to 2.9 ng/mL (detectable for 9 hours post-ingestion). δ¹³C values from such cases range from -18.5‰ to -23.5‰ , overlapping with exogenous steroid signatures . WADA’s reporting threshold of 2 ng/mL (adjusted for specific gravity >1.020) reduces false positives, but labs must corroborate with dietary surveys and isotopic analysis .

Q. Key Data :

Source19-NA Concentrationδ¹³C Range (‰)Detection Window
Boar meat consumption≤2.9 ng/mL-18.5 to -23.5≤9 hours
Doping (nandrolone)>2 ng/mL-24 to -28Days to weeks

What experimental controls are critical when analyzing 19-NA in female athletes to exclude physiological sources?

Advanced Research Focus
Pregnancy and norethisterone-based contraceptives can elevate 19-NA to ≤16.5 ng/mL in urine . To exclude these confounders:

Test for human chorionic gonadotropin (hCG) (<5 mIU/mL) to rule out pregnancy.

Screen for pregnanediol (>10,000 ng/mL) and estriol (>1,000 ng/mL) as pregnancy biomarkers .

Use LC/MS/MS to quantify sulfate conjugates of 19-NA, which persist longer than glucuronides and may indicate exogenous administration .

Q. Methodological Note :

  • Sulfate vs. Glucuronide Ratios : After exogenous nandrolone intake, sulfate conjugates often exceed glucuronides in urine, whereas endogenous sources show inverse ratios .

How does the 19-NA/19-NE ratio evolve post-administration, and what analytical challenges arise in late-excretion phases?

Advanced Research Focus
The ratio of 19-NA to its isomer 19-noretiocholanolone (19-NE) fluctuates temporally:

  • Early phase (0–6 hours) : 19-NA/19-NE >1.0 due to rapid glucuronidation.
  • Late phase (>6 hours) : Ratio may reverse (19-NA/19-NE <1.0) as sulfation dominates . Co-administration of 5α-reductase inhibitors further complicates interpretation by altering metabolic pathways .

Q. Analytical Strategy :

  • Dual-Conjugate Profiling : Quantify both glucuronide and sulfate derivatives using LC/MS/MS for extended detection windows (≥200 hours post-administration) .
  • Isotopic Stability : δ¹³C values remain stable for exogenous 19-NA (-24‰ to -28‰) regardless of conjugation, aiding long-term confirmation .

What are the limitations of current GC-C-IRMS protocols, and how can they be optimized for low-concentration samples?

Advanced Research Focus
GC-C-IRMS requires ≥2 ng/mL of 19-NA for reliable δ¹³C analysis, limiting utility in low-concentration cases (e.g., microdosing). Solutions include:

Large-Volume Processing : Concentrate ≥50 mL of urine and use dual LC purification to enhance signal-to-noise ratios .

High-Resolution MS : Pair GC/Q-Orbitrap with GC-C-IRMS to achieve LODs of 0.01 ng/mL for endogenous 19-NA in males (<0.1 ng/mL baseline) .

Q. Validation Data :

TechniqueLODLOQKey Application
GC-MS/MS0.2 ng/mL2 ng/mLInitial screening
GC-C-IRMS2 ng/mL5 ng/mLExogenous confirmation
LC/MS-MS (sulfates)0.5 ng/mL1 ng/mLExtended detection

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.